
Maleic hydrazide potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic hydrazide potassium salt, also known as maleic hydrazide, is a plant growth regulator and herbicide . It acts by inhibiting cell division in plants . It is used to control sprouting of potatoes and onions, suckers in tobacco, and growth of weeds, grasses and trees in/along lawns, turf, ornamental plants, non-bearing citrus, utility and highway rights-of-way, airports and industrial land .
Synthesis Analysis
Maleic hydrazide was first synthesized in 1895 . It is often used in combination with contacts, C6-C12 fatty alcohols, and/or local systemics such as flumetralin or butralin . The original commercial formulation for use on tobacco was MH-30, which consisted of the diethanolamine salt of maleic hydrazide (DEA-MH) .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
This compound is a systemic compound that, once applied, penetrates extensively into the plant and is actively transported to meristematic tissues where cell division occurs . It must be absorbed and translocated to be effective .Physical And Chemical Properties Analysis
This compound is formulated as the potassium salt of MH (K-MH; CAS RN [51542-52-0]), which possesses a much higher water solubility (400 versus 4.5 g/L at 25 °C) allowing it to penetrate the plant more efficiently .Aplicaciones Científicas De Investigación
Agricultural Applications
- Potato Cultivation: Maleic hydrazide (MH) potassium salt formulation has been tested in field studies on potato cultivars like Kennebec and Norchip. It effectively suppresses sprout growth without impacting potato yield, sugar content, or chip color (Yada et al., 1991).
- Citrus Tree Maintenance: MH potassium salt, along with other growth inhibitors, has shown effectiveness in inhibiting top regrowth of top-pruned lemon trees in tests conducted in Ventura County (Burns et al., 1970).
- Onion Storage: For 'Yellow Sweet Spanish' onions, both diethanolamine and potassium salts of MH have been applied, showing equal effectiveness in sprout control during storage (Stallknecht et al., 1982).
Analytical Applications
- Chromatographic Analysis: MH in technical and formulated products can be assayed using reversed-phase liquid chromatography, where potassium salt of MH is soluble in water, facilitating the analysis process (Mertz et al., 2006).
- Capillary Electrophoresis: A method using capillary electrophoresis has been developed for quantitating MH in pesticide formulations, showcasing its applicability in quality control of agricultural products (Kubilius & Bushway, 1998).
Biological Effects
- Cytotoxicity and Chromosomal Effects: MH exhibits cytotoxic effects in root tips of Allium cepa L., inducing chromosomal aberrations, and affecting the mitotic index. It has been shown to have mutagenic and clastogenic properties (Marcano et al., 2004).
- Plant Growth Inhibition: MH has been used in various agricultural settings like delaying blossoming in tree fruits, inducing male sterility in corn, and affecting plant growth and morphology (Hoagland et al., 1953).
Mecanismo De Acción
Safety and Hazards
Maleic hydrazide potassium salt can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . The US EPA has established an upper limit of 15 ppm for the contaminant hydrazine (associated with tumor induction) in technical grade maleic hydrazide .
Direcciones Futuras
Maleic hydrazide potassium salt continues to be used widely for controlling axillary sucker growth in tobacco and to control undesired sprouting of potatoes and onions in storage . Its future use will likely continue to be governed by regulatory agencies to ensure it can be used without posing unreasonable risks to human health or the environment .
Propiedades
Número CAS |
28382-15-2 |
|---|---|
Fórmula molecular |
C4H3KN2O2 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
potassium;1H-pyridazin-2-ide-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
Clave InChI |
XVTMKRCXKIHJQK-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)NNC1=O.[K+] |
SMILES canónico |
C1=CC(=O)[N-]NC1=O.[K+] |
Números CAS relacionados |
28382-15-2 51542-52-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



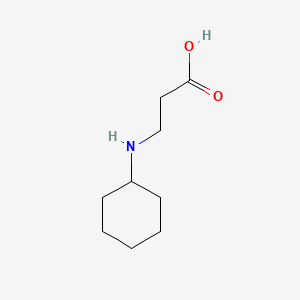

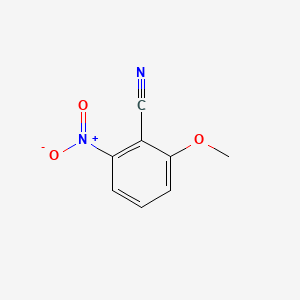

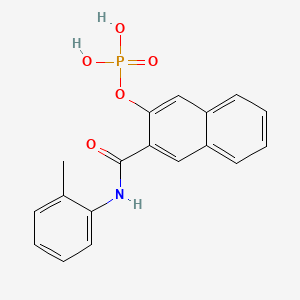

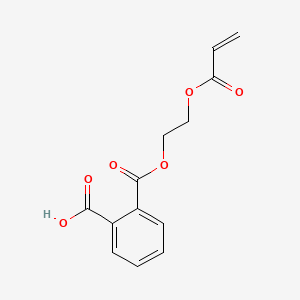

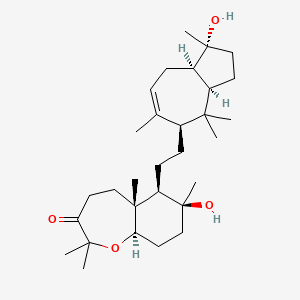
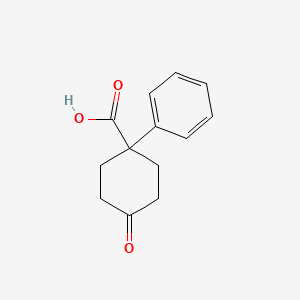
![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
